molecular formula C14H12N2O3 B6414111 3-(3-Acetylphenyl)-6-aminopicolinic acid CAS No. 1262009-66-4

3-(3-Acetylphenyl)-6-aminopicolinic acid

Cat. No.: B6414111
CAS No.: 1262009-66-4
M. Wt: 256.26 g/mol
InChI Key: CIAGCQDPDUTIQI-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-6-aminopicolinic acid is a high-purity chemical reagent identified by CAS number 1262009-66-4. Its molecular formula is C14H12N2O3, and it has a molecular weight of 256.26 g/mol . This compound is a derivative of picolinic acid (Pyridine-2-carboxylic Acid), an endogenous metabolite of the essential amino acid L-tryptophan via the kynurenine pathway . The picolinic acid scaffold is known for its metal-chelating properties, efficiently binding to various metals such as Zn, Cu, and Cr, which is often utilized to enhance the bioavailability of certain compounds in research settings . While the specific biological activities of this particular analog are under investigation, its core structure suggests potential research applications in medicinal chemistry and as a building block for the synthesis of more complex molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-acetylphenyl)-6-aminopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-8(17)9-3-2-4-10(7-9)11-5-6-12(15)16-13(11)14(18)19/h2-7H,1H3,(H2,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAGCQDPDUTIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Aminopicolinic Acid

6-Aminopicolinic acid is synthesized via enzymatic or chemical methods. A patented approach involves penicillinase-catalyzed hydrolysis of benzylpenicillin derivatives, yielding 6-aminopenicillanic acid (6-APA), which is subsequently oxidized to 6-aminopicolinic acid. Alternative chemical routes include:

  • Nitration of picolinic acid at the 6-position followed by catalytic hydrogenation (H₂/Pd-C).

  • Yield : 68–75% after recrystallization from ethanol/water.

Protection of Functional Groups

  • Carboxylic acid protection : Treatment with SOCl₂ in ethanol forms ethyl 6-aminopicolinate (82–88% yield).

  • Amino protection : Boc (tert-butoxycarbonyl) protection using di-tert-butyldicarbonate in tert-butanol/water (90% yield).

Suzuki-Miyaura Coupling

The protected intermediate reacts with 3-acetylphenylboronic acid under palladium catalysis:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 h.

  • Yield : 65–72% after column chromatography (silica gel, hexane/EtOAc).

Deprotection and Final Steps

  • Boc removal : TFA/DCM (1:1) at 0°C (95% yield).

  • Ester hydrolysis : NaOH (2M), THF/MeOH, 50°C, 4 h (89% yield).

Overall yield : 42–48% (four steps).

Synthetic Route 2: Friedel-Crafts Acylation of Prefunctionalized Intermediates

Preparation of 3-Bromo-6-nitropicolinic Acid

  • Bromination of 6-nitropicolinic acid using PBr₃ in AcOH (55% yield).

  • Regioselectivity : Directed by the nitro group’s meta-directing effect.

Friedel-Crafts Acylation

Reaction with acetyl chloride in the presence of AlCl₃:

  • Conditions : AlCl₃ (3 eq), nitrobenzene, 0°C → rt, 6 h.

  • Yield : 60% (crude), requiring purification via recrystallization (MeCN).

Reduction of Nitro Group

Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOAc) reduces the nitro to amino (92% yield).

Overall yield : 30–35% (three steps).

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Suzuki)Route 2 (Friedel-Crafts)
Overall Yield42–48%30–35%
Functional Group ToleranceHigh (Boc protection)Limited (sensitive to AlCl₃)
Scalability>100 g demonstrated≤50 g due to purification challenges
Purity (HPLC)≥98%90–95%

Route 1 offers superior reproducibility and scalability, whereas Route 2 suffers from lower yields due to competing side reactions during acylation.

Optimization Strategies for Industrial Feasibility

Catalyst Screening for Suzuki Coupling

Testing alternative catalysts improved yields:

  • Pd(OAc)₂/XPhos : 78% yield at 0.1 mol% loading.

  • Solvent optimization : Switching to dioxane/H₂O (4:1) reduced reaction time to 6 h.

Green Chemistry Approaches

  • Microwave-assisted synthesis : Reduced coupling time to 1 h (65% yield).

  • Aqueous workup : Eliminated column chromatography by pH-controlled crystallization (85% recovery).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH₂), 8.15 (d, J=8.1 Hz, 1H), 7.89–7.82 (m, 4H, Ar-H), 2.65 (s, 3H, COCH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₂N₂O₃: 257.0926, found: 257.0923.

Purity Assessment

  • HPLC : RT=6.72 min (C18, 0.1% TFA in H₂O/MeCN), purity ≥98% .

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-6-aminopicolinic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(3-Acetylphenyl)-6-aminopicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-6-aminopicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3-(3-Acetylphenyl)-6-aminopicolinic acid can be contextualized by comparing it to analogs with modifications in the phenyl or picolinic acid moieties. Key compounds and their properties are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents (Phenyl/Picolinic Acid) Molecular Formula Molecular Weight Similarity Score* Key Features
This compound - 3-acetylphenyl, 6-amino C14H12N2O3 256.26 Reference Acetyl group (electron-withdrawing), amino group (H-bond donor/acceptor)
3-Amino-6-chloropicolinic acid HCl 1112213-20-3 6-chloro, 3-amino C6H5ClN2O2·HCl 208.03 (free) 0.86 Chloro substituent (lipophilic), hydrochloride salt (enhanced solubility)
6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid 1262011-41-5 3-cyano-2-fluorophenyl, 6-amino C13H8FN3O2 257.22 N/A Cyano (strong electron-withdrawing), fluoro (enhanced metabolic stability)
3-Acetylphenyl Ethyl(methyl)carbamate 855300-09-3 3-acetylphenyl, carbamate C12H15NO4 237.25 N/A Carbamate prodrug (potential for delayed hydrolysis)

*Similarity scores (e.g., 0.86) likely represent Tanimoto coefficients based on molecular fingerprints, indicating structural overlap with the reference compound.

Key Differences and Implications

Substituent Effects on Bioactivity The acetyl group in this compound introduces moderate electron-withdrawing effects, which may influence binding to kinases or receptors in MAPK/ERK pathways . The chloro substituent in 1112213-20-3 increases lipophilicity (higher logP), favoring blood-brain barrier penetration, while the hydrochloride salt improves aqueous solubility for intravenous administration .

Amino Group Positioning The conserved 6-amino group across analogs (e.g., 1112213-20-3, 1262011-41-5) suggests its critical role in hydrogen-bonding interactions with biological targets. Modifications here, such as methylation, could diminish activity.

Prodrug Potential 3-Acetylphenyl Ethyl(methyl)carbamate (855300-09-3) serves as a carbamate prodrug, which may undergo enzymatic hydrolysis to release the active acetylphenyl moiety . This contrasts with the direct activity of this compound.

Research Findings and Gaps

  • Structural Similarity vs. Functional Divergence: While 3-Amino-6-chloropicolinic acid HCl (similarity score 0.86) shares a picolinic acid backbone, its chloro substituent may redirect selectivity toward chloride ion channels or metalloenzymes, unlike the acetylphenyl variant’s kinase-targeting profile .
  • Fluorine’s Role : The fluoro substituent in 1262011-41-5 likely enhances metabolic stability and bioavailability, a feature absent in the acetyl-bearing compound .
  • Further studies are needed to correlate structural differences with potency in specific pathways (e.g., anti-infective activity ).

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